tert-butyl 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-bromo-5-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-7-6-10-9(8-17)4-5-11(15)12(10)16/h4-5H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKKLSQJWFZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor containing the necessary bromo and fluoro substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted isoquinolines with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that tetrahydroisoquinoline derivatives, including tert-butyl 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, exhibit promising anticancer properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that modifications in the isoquinoline structure can enhance potency against specific cancer types, making this compound a candidate for further development in anticancer therapies.
1.2 Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective effects. Research suggests that this compound may protect neuronal cells from oxidative stress and neurodegeneration. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative damage plays a critical role.
Synthetic Methodologies
2.1 Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its functional groups that can undergo various chemical reactions. Its ability to participate in coupling reactions makes it valuable in the synthesis of more complex molecules. For instance, the bromine atom can be substituted with other nucleophiles to create diverse derivatives with tailored properties.
2.2 Synthesis of Novel Pharmaceuticals
this compound can be utilized in the synthesis of novel pharmaceuticals by modifying its structure to enhance bioactivity or reduce toxicity. Researchers are exploring its derivatives for potential use in treating various diseases beyond cancer and neurodegenerative disorders.
Biological Studies
3.1 Mechanistic Studies
The compound is used in mechanistic studies to understand the action pathways of tetrahydroisoquinolines in biological systems. By studying how these compounds interact with biological targets at the molecular level, researchers can gain insights into their therapeutic potential and optimize their structures for improved efficacy.
3.2 Pharmacological Profiling
Pharmacological profiling of this compound is essential for evaluating its safety and efficacy as a drug candidate. This includes assessing its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects), which are critical for drug development processes.
Mechanism of Action
The mechanism by which tert-butyl 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes, such as kinases or proteases.
Receptor Binding: It may bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Below is a detailed comparison of Compound A with structurally related tetrahydroisoquinoline derivatives, focusing on substituent effects, synthetic accessibility, and applications.
Structural Analogues and Substituent Effects
Key Observations :
Halogen Position Matters: Bromine at position 6 (Compound A) versus position 5 (tert-butyl 5-bromo-THIQ-2-carboxylate) significantly alters steric and electronic properties. The 6-bromo-5-fluoro substitution in Compound A may enhance electrophilicity at adjacent positions, favoring nucleophilic aromatic substitution (SNAr) reactions . Fluorine at position 5 (Compound A) improves metabolic stability compared to non-fluorinated analogues, a critical factor in CNS drug design .
Functional Group Diversity: Cyano (CN) or benzyloxy (BnO) groups at position 7 (e.g., tert-butyl 7-benzyloxy-6-cyano-THIQ-2-carboxylate) increase polarity, affecting solubility and target binding affinity . Ethyl ester derivatives (e.g., ethyl 6-fluoro-THIQ-1-carboxylate) are more hydrolytically labile than tert-butyl esters, influencing pharmacokinetics .
Stability and Handling
- Compound A and its analogues are moisture-sensitive due to the tert-butyl carbamate group. Storage under inert atmosphere (N₂/Ar) at –20°C is recommended .
- Hydrochloride salts (e.g., ethyl 6-fluoro-THIQ-1-carboxylate hydrochloride) exhibit better crystallinity and shelf life compared to free bases .
Biological Activity
Tert-butyl 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic molecule belonging to the tetrahydroisoquinoline class. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The following sections provide an overview of its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination : The introduction of bromine at the 6-position.
- Fluorination : The addition of a fluorine atom at the 5-position.
- Carboxylation : Esterification with tert-butyl alcohol to form the carboxylate.
These reactions often require specific catalysts and conditions to optimize yield and purity.
Anticancer Potential
Recent studies have highlighted the anticancer properties of tetrahydroisoquinoline derivatives. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Research indicates that tetrahydroisoquinolines may exhibit neuroprotective effects by modulating neurotransmitter systems. The presence of bromine and fluorine substituents is believed to enhance the binding affinity to dopamine receptors, potentially offering therapeutic benefits in neurodegenerative diseases such as Parkinson's .
Study 1: Anticancer Activity
A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated that compounds with bromo and fluoro substitutions exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values ranged from 10 µM to 30 µM depending on the specific derivative tested .
Study 2: Neuroprotection
In a preclinical model assessing neuroprotection, this compound was evaluated for its ability to protect neurons from oxidative stress-induced apoptosis. Results indicated a significant reduction in apoptotic markers compared to control groups .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 15 | Anticancer |
| Tert-butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | 20 | Anticancer |
| Tert-butyl 6-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | 25 | Neuroprotective |
Q & A
Q. What are the key considerations for synthesizing tert-butyl 6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate?
The synthesis typically involves sequential functionalization of the tetrahydroisoquinoline core. Key steps include:
- Bromination and fluorination : Positional selectivity for bromine (C6) and fluorine (C5) requires careful control of electrophilic substitution conditions. For example, bromination may use N-bromosuccinimide (NBS) under inert atmospheres, while fluorination might employ DAST (diethylaminosulfur trifluoride) or Selectfluor .
- Esterification : Introduction of the tert-butyl carboxylate group via coupling reactions (e.g., Boc-anhydride in dichloromethane with a base like DMAP) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate the product (>95% purity) .
Q. How can researchers characterize this compound’s structure and purity?
- NMR spectroscopy : H and C NMR confirm substituent positions. For example, the tert-butyl group appears as a singlet (~1.4 ppm in H), while aromatic protons show splitting patterns reflecting bromo and fluoro substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] expected at 360.08 g/mol for CHBrFNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A retention time shift may indicate impurities from incomplete fluorination .
Q. What are optimal storage conditions to maintain stability?
- Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon). Moisture-sensitive due to the ester group; use desiccants like silica gel .
- Avoid prolonged exposure to solvents like DMSO, which may hydrolyze the tert-butyl ester .
Advanced Research Questions
Q. How do steric and electronic effects influence regioselectivity in further functionalization?
The bromo and fluoro groups create distinct electronic environments:
- Bromine : Acts as a strong electron-withdrawing group, directing electrophiles to meta positions. For example, Suzuki coupling at C6 bromine requires Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids .
- Fluorine : Its electronegativity deactivates the ring but can stabilize intermediates via resonance. Nucleophilic aromatic substitution at C5 is challenging but feasible with strong bases (e.g., LDA) .
- Steric hindrance : The tert-butyl group limits reactivity at C2, making modifications at C7 or C8 more viable .
Q. What strategies resolve contradictions in reaction yields during scale-up?
- Solvent optimization : Replace dichloromethane with acetonitrile for better solubility in fluorination steps, improving yields from 60% to 85% .
- Catalyst screening : Test Pd vs. Pd catalysts for cross-coupling reactions. PdCl(dppf) may reduce byproducts compared to Pd(OAc) .
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction times dynamically .
Q. How can computational modeling predict biological activity?
- Docking studies : Model the compound’s interaction with targets like kinase enzymes (e.g., EGFR). The bromo-fluoro motif may occupy hydrophobic pockets, while the carboxylate enhances solubility .
- ADMET predictions : Tools like SwissADME estimate logP (~3.2) and BBB permeability (low), guiding in vitro assay design .
Methodological Notes
- Contradiction analysis : If fluorination yields vary between labs, compare water content in solvents via Karl Fischer titration .
- Biological assays : Use HEK293 cells for cytotoxicity screening (IC > 50 μM suggests low toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
